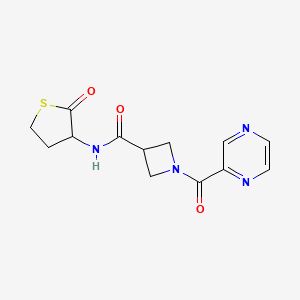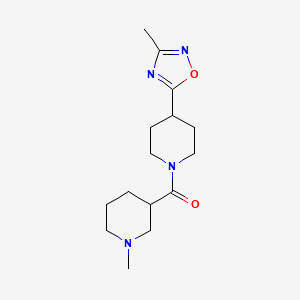
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine, also known as CFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFMP is a piperidine-based compound that has a sulfonyl group and a pyrrolidine ring attached to it. This compound has been extensively studied for its unique chemical properties and its potential as a therapeutic agent.
Scientific Research Applications
Structure-based Discovery and Optimization
Research has led to the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists, highlighting the importance of specific structural elements for achieving high selectivity and desirable pharmacokinetic properties. This discovery is significant for developing therapies targeting IL-17 production inhibition and has shown efficacy in animal models of autoimmune diseases (Duan et al., 2019).
Advances in Radiotracer Development
The synthesis of N‐(piperidin‐1‐yl)‐5‐(4‐methoxyphenyl)‐1‐(2‐chlorophenyl)‐4‐[18F]fluoro‐1H‐pyrazole‐3‐carboxamide, a potential radiotracer for studying CB1 cannabinoid receptors in the brain by positron emission tomography (PET), showcases the application of this compound in advancing neuroimaging techniques. This development opens new avenues for understanding cannabinoid receptor distribution and function in the brain (Katoch-Rouse & Horti, 2003).
Contributions to Material Science
Research into comb-shaped poly(arylene ether sulfone)s as proton exchange membranes for fuel cell applications demonstrates the utility of sulfonyl and fluorophenyl groups in enhancing the material properties of polymers. These advancements contribute significantly to the development of more efficient and durable fuel cells, which are crucial for sustainable energy technologies (Kim, Robertson, & Guiver, 2008).
Enabling Chemical Synthesis Techniques
The compound has been utilized in enabling synthetic methodologies, such as the nucleophile-promoted alkyne-iminium ion cyclizations for creating novel heterocyclic compounds. These techniques are valuable for the synthesis of complex organic molecules with potential applications in medicinal chemistry and drug development (Arnold et al., 2003).
Antimicrobial Compound Development
Synthesis and evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives have shown significant antimicrobial activities against pathogens affecting plants. This research highlights the potential of such compounds in developing new antimicrobial agents for agricultural applications, thereby contributing to crop protection and food security (Vinaya et al., 2009).
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-4-(3-methoxypyrrolidin-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClFN2O3S/c1-23-13-6-7-19(11-13)12-4-8-20(9-5-12)24(21,22)14-2-3-16(18)15(17)10-14/h2-3,10,12-13H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTILVYQZTUKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenylmethoxycarbonylspiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylic acid](/img/structure/B2653489.png)
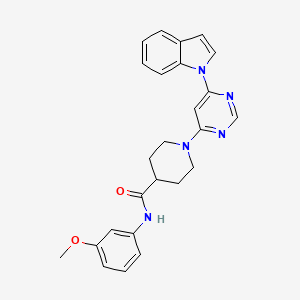
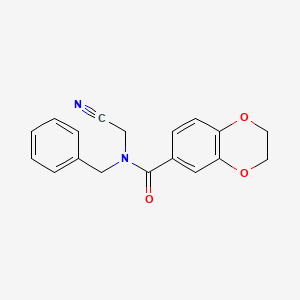
![N-[1-(thiophen-2-yl)propan-2-yl]cyclobutanecarboxamide](/img/structure/B2653494.png)
![2-({[(4-chlorophenyl)sulfonyl]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2653497.png)
![8-{4-[(4-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2653498.png)

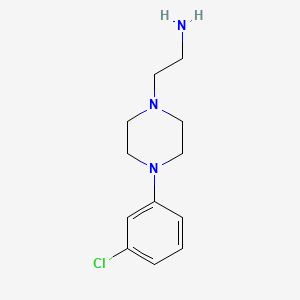
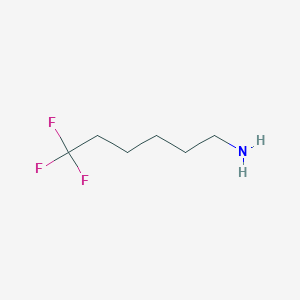

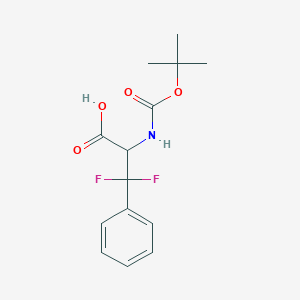
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2653507.png)
